1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 90367-90-1
VCID: VC0043683
InChI: InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
SMILES: CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C
Molecular Formula: C12H19NO7
Molecular Weight: 289.284

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose

CAS No.: 90367-90-1

Reference Standards

VCID: VC0043683

Molecular Formula: C12H19NO7

Molecular Weight: 289.284

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose - 90367-90-1

CAS No. 90367-90-1
Product Name 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose
Molecular Formula C12H19NO7
Molecular Weight 289.284
IUPAC Name (1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Standard InChI InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Standard InChIKey QJFHJCOBVKZJKK-SOYHJAILSA-N
SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C
Synonyms 6-Deoxy-1,2:3,4-bis-O-(1-methylethylidene)-6-nitro-α-D-galactopyranose;
PubChem Compound 71316213
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator